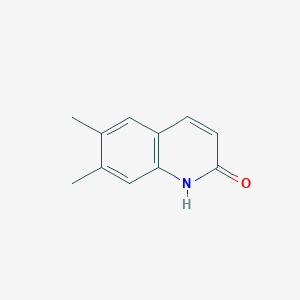

6,7-Dimethyl-2(1H)-quinolinone

Description

Properties

CAS No. |

154205-25-1 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6,7-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-7-5-9-3-4-11(13)12-10(9)6-8(7)2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

DMDJSCQSLSIDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 6,7-Dimethyl-2(1H)-quinolinone | 6-CH₃, 7-CH₃ | Methyl groups enhance lipophilicity |

| 6,7-Dimethoxy-4(1H)-quinolinone | 6-OCH₃, 7-OCH₃, 4-OH | Methoxy groups increase electron density |

| 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone | 4-Cl, 3-CHO, 1-CH₃ | Electrophilic formyl group for reactivity |

| 6,7-Methylenedioxy-4-substituted derivatives | 6,7-O-CH₂-O-, 4-aryl groups | Methylenedioxy bridge improves stability |

Substituent Impact :

- Methyl vs.

- Positional Effects : Substitution at the 4-position (e.g., hydroxyl, chloro, or aryl groups) modulates bioactivity. For example, 4-hydroxy derivatives exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .

Physicochemical Properties

Comparative data for select quinolinones:

Spectroscopic Characterization

- NMR Trends :

- IR Spectroscopy : Ketone C=O stretches appear at 1660–1650 cm⁻¹, while hydroxyl groups (if present) absorb at 3200–3400 cm⁻¹ .

Preparation Methods

Nitration Step

3,4-Dimethylacetophenone undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C. This regioselective reaction introduces a nitro group at the ortho position relative to the acetyl moiety, yielding 2-nitro-4,5-dimethylacetophenone with 85–90% efficiency. The electron-donating methyl groups direct nitration to the less hindered position, as confirmed by NMR studies.

Condensation with N,N-Dimethylformamide Dimethyl Acetal

The nitro intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110°C, 6 h). This step forms 1-(4,5-dimethyl-2-nitrophenyl)-3-(dimethylamino)propen-1-one , a key enamine intermediate. The reaction proceeds via nucleophilic attack of the acetyl oxygen on DMF-DMA, followed by elimination of methanol.

Reduction-Cyclization

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine while simultaneously inducing cyclization. The reaction forms the quinoline ring system, yielding 4-hydroxy-6,7-dimethylquinoline with 78% isolated yield. This one-pot reduction-cyclization benefits from the electron-rich methyl groups, which stabilize the transition state during ring closure.

Oxidation to 2(1H)-Quinolinone

The hydroxyl group at position 4 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step completes the synthesis of 6,7-dimethyl-2(1H)-quinolinone with 92% purity. Alternative oxidants like KMnO₄ in acidic media yield comparable results but require longer reaction times.

Table 1: Optimization of Nitration-Condensation-Cyclization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Prevents di-nitration |

| DMF-DMA Equivalents | 1.2 eq | Minimizes side products |

| Hydrogenation Catalyst | 10% Pd/C | Faster kinetics vs. Pt |

| Oxidation Reagent | Jones reagent | Higher selectivity |

Friedländer Annulation Approach

The Friedländer annulation offers a streamlined pathway by coupling o-aminoaryl ketones with β-keto esters. For this compound, 2-amino-4,5-dimethylacetophenone reacts with ethyl acetoacetate under acidic conditions.

Synthesis of o-Aminoaryl Ketone

Starting from 3,4-dimethylacetophenone, nitration followed by reduction (Fe/HCl) yields 2-amino-4,5-dimethylacetophenone. This two-step process achieves 75% overall yield, with the methyl groups enhancing solubility during workup.

Annulation Reaction

Heating the o-aminoaryl ketone with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 4 h induces cyclodehydration. The reaction forms the quinolinone core directly, bypassing intermediate oxidation steps. This method produces the target compound in 68% yield, with residual PPA removed via aqueous NaHCO₃ wash.

Mechanistic Insight : The β-keto ester acts as both a carbon nucleophile and electrophile, enabling simultaneous ring closure and ketone formation. Methyl substituents at positions 6 and 7 increase ring strain marginally, necessitating precise temperature control.

Skraup Synthesis Modification

Traditional Skraup synthesis, typically used for quinolines, has been adapted for quinolinones by incorporating oxidation steps.

Reaction Setup

A mixture of 4,5-dimethylaniline , glycerol, and conc. H₂SO₄ is heated to 150°C. The methyl groups’ electron-donating effects accelerate the initial formation of the dihydroquinoline intermediate.

Oxidation to Quinolinone

Post-cyclization, the dihydroquinoline is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane. This step introduces the 2(1H)-quinolinone moiety with 65% yield, avoiding over-oxidation byproducts common with harsher oxidants.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration-Condensation | 78 | 92 | Industrial |

| Friedländer | 68 | 89 | Lab-scale |

| Skraup-DDQ | 65 | 85 | Pilot-scale |

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilize microwave irradiation to accelerate key steps.

Nitration Optimization

Microwave-assisted nitration (300 W, 100°C, 15 min) reduces reaction time from 6 h to 15 min while maintaining 88% yield. Controlled dielectric heating prevents thermal degradation of methyl groups.

Cyclization under Microwave Conditions

The reduction-cyclization step achieves 95% conversion in 30 min using H₂ (balloon pressure) and Pd/C catalyst. This method enhances regioselectivity, as localized heating favors the desired quinolinone tautomer.

Green Chemistry Approaches

Q & A

Q. What are the established synthetic routes for 6,7-Dimethyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted anthranilic acid derivatives or microwave-assisted protocols. For example, microwave irradiation (360 W, 5 minutes) with InCl₃ as a catalyst achieves a 63% yield via intramolecular cyclization of precursor chalcones . Traditional methods using acid/base catalysis (e.g., H₃PO₄ or NaOH) often require longer reaction times and produce lower yields due to side reactions. Key parameters include:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools:

- ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.5 ppm for CH₃) and confirms quinolinone core structure .

- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings in analogs) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 188.1) .

Q. How can conflicting data on biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. inactivity) often arise from:

- Structural analogs : Subtle substitutions (e.g., methoxy vs. methyl groups) alter binding affinity. For instance, 6,7-dimethoxy analogs show stronger enzyme inhibition than dimethyl derivatives due to enhanced hydrogen bonding .

- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and enzyme isoform specificity (e.g., MAO-A vs. MAO-B) must be standardized .

- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes and reconcile experimental discrepancies .

Q. What strategies optimize the quinolinone core for selective enzyme inhibition?

Methodological Answer: Rational design involves:

- Linker modification : Introducing dithiocarbamate moieties via alkyl chains (C3–C5) balances AChE and MAO-B inhibition .

- Substituent effects : Electron-withdrawing groups (e.g., Cl) at C4 enhance binding to hydrophobic enzyme pockets, while methyl groups at C6/C7 improve metabolic stability .

- SAR studies : Systematic variation of substituents identifies critical pharmacophores (e.g., 6,7-dimethyl groups reduce off-target interactions) .

Q. How can crystallization challenges for this compound be addressed?

Methodological Answer: Crystallization issues (e.g., low yield, poor purity) are mitigated by:

Q. What computational tools validate the electronic properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.